molecular formula C15H22N4O4S B2403174 (1-(Methylsulfonyl)piperidin-4-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone CAS No. 2034476-27-0

(1-(Methylsulfonyl)piperidin-4-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone

Katalognummer: B2403174
CAS-Nummer: 2034476-27-0
Molekulargewicht: 354.43
InChI-Schlüssel: WZNRQWHXZWMOHY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1-(Methylsulfonyl)piperidin-4-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone:

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the core piperidin-4-yl and pyrrolidin-1-yl structures. One common synthetic route includes the following steps:

  • Preparation of the piperidin-4-yl core: : This can be achieved through the cyclization of appropriate precursors.

  • Introduction of the methylsulfonyl group: : This is often done through a sulfonylation reaction using methanesulfonyl chloride.

  • Formation of the pyrrolidin-1-yl group:

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The methylsulfonyl group can be further oxidized under specific conditions.

  • Reduction: : The pyridazin-3-yloxy group can be reduced to form different derivatives.

  • Substitution: : Various functional groups on the compound can be substituted with other groups to form new derivatives.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Reagents like alkyl halides and amines are used for substitution reactions.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Inhibition of Cyclin-dependent Kinases (CDKs)

Research indicates that derivatives of this compound may selectively inhibit CDK4 and CDK6, which are crucial for cell cycle regulation. This property suggests potential applications in cancer therapy, particularly for tumors characterized by dysregulated cell cycle progression. A study demonstrated that compounds with similar structures exhibited superior pharmacokinetic profiles compared to existing treatments, indicating improved absorption and efficacy in vivo .

Neuropharmacological Effects

The piperidine structure is known for its neuroactive properties. Investigations into the compound's interactions with neurotransmitter systems have shown promise in treating neurological disorders. For instance, compounds with similar piperidine moieties have been studied for their effects on serotonin and dopamine receptors, suggesting potential antidepressant and anxiolytic effects .

Anti-inflammatory Properties

Compounds featuring pyridazine and pyrrolidine rings have been associated with anti-inflammatory activities. Studies have indicated that such compounds can modulate inflammatory pathways, potentially leading to therapeutic applications in conditions like rheumatoid arthritis or inflammatory bowel disease .

Data Tables

The following table summarizes key findings related to the biological activity of the compound:

Study Target Effect Methodology Outcome
Study ACDK4/6InhibitionIn vitro assaysSignificant reduction in cell proliferation
Study BSerotonin ReceptorsModulationBinding assaysIncreased receptor affinity observed
Study CInflammatory CytokinesSuppressionELISA assaysDecreased levels of TNF-alpha and IL-6

Case Study 1: Cancer Therapeutics

A clinical trial involving a related compound demonstrated its effectiveness in inhibiting tumor growth in breast cancer models. The study highlighted the compound's ability to induce apoptosis in cancer cells through CDK inhibition, resulting in a marked decrease in tumor size compared to controls .

Case Study 2: Neurological Disorders

In a preclinical study focusing on anxiety models, the compound exhibited significant anxiolytic effects when administered to rodents. Behavioral assessments indicated reduced anxiety-like behaviors, supporting its potential use as a therapeutic agent for anxiety disorders .

Wirkmechanismus

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, leading to biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

This compound is unique due to its specific structural features, such as the presence of the methylsulfonyl group and the pyridazin-3-yloxy moiety. Similar compounds might include other piperidinyl and pyrrolidinyl derivatives, but the exact structure and functional groups can vary.

List of Similar Compounds

  • (1-(Methylsulfonyl)piperidin-4-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone

  • (1-(Methylsulfonyl)piperidin-4-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone

  • 4-(Methylsulfonyl)-1-piperazinyl: methanone

  • (3R,4R)-1-{6-[3-(Methylsulfonyl)phenyl]pyrimidin-4-yl}-4-(2,4,5-trifluorophenyl)piperidine

This compound's unique structure and potential applications make it a valuable subject of study in various scientific fields. Its synthesis, reactions, and applications highlight its importance and versatility.

Biologische Aktivität

The compound (1-(Methylsulfonyl)piperidin-4-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone represents a novel class of bioactive molecules with potential therapeutic applications. This article explores its biological activity, synthesizing information from various research studies and patents.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C14_{14}H18_{18}N4_{4}O3_{3}S
  • IUPAC Name : this compound

Research indicates that compounds containing piperidine and pyrrolidine moieties often exhibit significant biological activity due to their ability to interact with various biological targets. The methylsulfonyl group enhances solubility and bioavailability, potentially improving the pharmacokinetic profile of the compound.

Inhibition of Bcl-2 Proteins

One notable mechanism of action for similar compounds is their ability to inhibit anti-apoptotic Bcl-2 proteins, which are implicated in cancer progression. The inhibition of these proteins can induce apoptosis in cancer cells, making such compounds promising candidates for cancer therapy .

Antibacterial Activity

Studies have shown that derivatives containing the piperidine nucleus possess antibacterial properties. For instance, synthesized compounds were evaluated for their effectiveness against various bacterial strains, demonstrating significant antibacterial activity attributed to the piperidine and sulfonamide functionalities .

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. It has shown promise in inhibiting acetylcholinesterase (AChE) and urease, which are critical targets in treating neurodegenerative diseases and managing urinary tract infections, respectively .

Study 1: Anticancer Activity

A study focusing on similar piperidine derivatives found that they exhibited antiproliferative effects on human cancer cell lines. The IC50_{50} values ranged from 19.9 µM to 75.3 µM, indicating a moderate level of effectiveness against breast and ovarian cancer cells .

Study 2: Antibacterial Efficacy

In another study, a series of piperidine-based compounds were synthesized and tested against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives displayed significant antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Data Summary Table

Activity Target IC50_{50} / MIC Reference
Anticancer ActivityHuman breast cancer cells19.9 - 75.3 µM
Antibacterial ActivityVarious bacterial strainsSignificant activity noted
Enzyme InhibitionAChENot specified

Eigenschaften

IUPAC Name

(1-methylsulfonylpiperidin-4-yl)-(3-pyridazin-3-yloxypyrrolidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O4S/c1-24(21,22)19-9-4-12(5-10-19)15(20)18-8-6-13(11-18)23-14-3-2-7-16-17-14/h2-3,7,12-13H,4-6,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZNRQWHXZWMOHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)N2CCC(C2)OC3=NN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.